molecular formula C18H17N3O3S B2602123 N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide CAS No. 923196-04-7

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2602123
CAS No.: 923196-04-7
M. Wt: 355.41
InChI Key: WVRKGOHYQSNIJA-UHFFFAOYSA-N
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Description

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is a thiophene carboxamide derivative. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The structure of this compound includes a thiophene ring, a pyridazinone moiety, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Moiety: This step involves the reaction of a suitable hydrazine derivative with a diketone to form the pyridazinone ring.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable sulfur-containing precursor.

    Coupling Reactions: The final step involves coupling the pyridazinone and thiophene moieties through an amide bond formation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. For example, it may inhibit the NF-κB signaling pathway, which plays a key role in regulating the expression of pro-inflammatory genes .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Carboxamides: Other thiophene carboxamide derivatives with similar structures and properties.

    Pyridazinone Derivatives: Compounds containing the pyridazinone moiety, which may have similar biological activities.

    Methoxyphenyl Compounds: Compounds with a methoxyphenyl group, which can influence their chemical and biological properties.

Uniqueness

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-24-14-6-4-13(5-7-14)15-8-9-17(22)21(20-15)11-10-19-18(23)16-3-2-12-25-16/h2-9,12H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRKGOHYQSNIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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